molecular formula C11H16ClN B6255442 2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 1823914-14-2

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No. B6255442
CAS RN: 1823914-14-2
M. Wt: 197.7
InChI Key:
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Description

2-Methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers (2-MPCD) is a chiral cyclic amine that is used as a reagent in organic synthesis. It has been used as a catalyst in asymmetric synthesis, as a chiral ligand in organometallic chemistry, and as a reagent in the synthesis of various bioactive compounds. 2-MPCD is a versatile reagent, and its use has led to many new applications in synthetic chemistry.

Mechanism of Action

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers is a chiral amine, and its mechanism of action is based on its ability to interact with other chiral molecules. It can interact with other molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. This allows it to act as a catalyst in asymmetric synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of various bioactive compounds.
Biochemical and Physiological Effects
2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been shown to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers in laboratory experiments is its versatility. It is a chiral amine, and it can be used as a catalyst, a reagent, or a ligand. Additionally, it is relatively easy to synthesize and is relatively stable. However, it is also relatively expensive, and it is not always easy to separate the diastereomers.

Future Directions

The use of 2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers in scientific research is still in its infancy, and there are many potential future directions. For example, it could be used in the development of new drugs and treatments for diseases. Additionally, it could be used in the synthesis of new materials and in the development of new catalysts and ligands. Finally, it could be used to enhance the understanding of the mechanisms of action of various bioactive compounds.

Synthesis Methods

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers is synthesized from 2-methyl-2-phenylcyclobutane (2-MPC) through a two-step process. First, the 2-MPC is treated with hydrochloric acid to form 2-methyl-2-phenylcyclobutan-1-amine hydrochloride (2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers). The second step involves the addition of a strong base, such as potassium hydroxide, to the reaction mixture, which leads to the formation of a mixture of diastereomers. The diastereomers can be separated by chromatography or other techniques.

Scientific Research Applications

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers has been used in a variety of scientific research applications. It has been used as a catalyst for the asymmetric synthesis of chiral compounds, as a reagent in the synthesis of various bioactive compounds, and as a ligand in organometallic chemistry. It has also been used in the synthesis of peptides and other biomolecules, as well as in the synthesis of polymers and nanomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-phenylcyclobutan-1-amine hydrochloride involves the reaction of 2-methyl-2-phenylcyclobutan-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form the amine. The amine is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-2-phenylcyclobutan-1-carboxylic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "1. 2-methyl-2-phenylcyclobutan-1-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "2. The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to form the amine.", "3. The amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-methyl-2-phenylcyclobutan-1-amine.", "4. The final product is a mixture of diastereomers." ] }

CAS RN

1823914-14-2

Product Name

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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